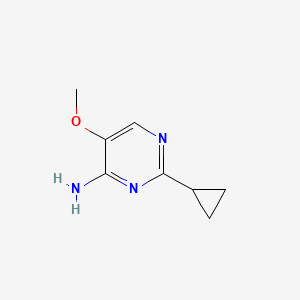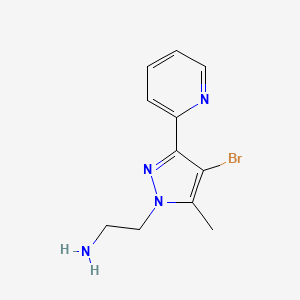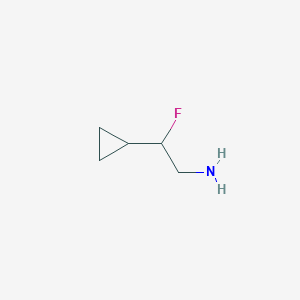![molecular formula C9H11N3O2 B1472400 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid CAS No. 1547058-31-0](/img/structure/B1472400.png)
2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid
Descripción general
Descripción
2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds derived from cyclopropylpyrimidines, like α-aminophosphonates, are synthesized through efficient methods such as the one-pot three-component condensation reaction, demonstrating the utility of cyclopropylpyrimidine derivatives in synthesizing complex molecules with potential biological activities (P. S. Reddy et al., 2014).
- Another research avenue involves the cyanoacetylation of 6-aminopyrimidines, leading to the development of new compounds through the substitution at the exocyclic amino group, expanding the library of pyrimidine derivatives with varied functional groups (J. Quiroga et al., 2008).
Biological Activities
- Heterocyclic compounds containing pyrimidine and other fused rings are synthesized and evaluated for their biological activities, such as antimicrobial properties. For instance, derivatives containing the 1,3-oxazepine ring linked to 6-methyl-2-thiouracil have been studied for their effectiveness against various bacterial strains (Khalid M. Mohammad et al., 2017).
- Another area of interest is the synthesis of pyrimidine derivatives and their evaluation for anti-inflammatory and analgesic activities, illustrating the potential therapeutic applications of these compounds (Z. M. Nofal et al., 2011).
Molecular Interactions
- Research on Schiff base ligands derived from amino acids, such as [1-(aminomethyl)cyclohexyl]acetic acid, and their metal complexes, explores their interactions with biological targets like DNA and proteins. These studies shed light on the binding affinities and modes of interaction, which are crucial for drug design and development (M. Ikram et al., 2015).
Advanced Synthesis Techniques
- The development of cyclic γ-aminobutyric acid analogues through innovative synthesis methods, such as the combination of intermolecular [2+2]-photocycloaddition, highlights the ongoing advancements in constructing complex molecules that mimic biologically significant structures (Susanne Petz et al., 2019).
Propiedades
IUPAC Name |
2-[(6-cyclopropylpyrimidin-4-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)4-10-8-3-7(6-1-2-6)11-5-12-8/h3,5-6H,1-2,4H2,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMWZZVJKPBBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Methylamino)-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472322.png)


![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)




![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)


